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Introduction
Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are associated with a

spectrum of severe, autosomal recessive disorders. These include infantile liver failure

syndrome 2 (ILFS2), characterized by recurrent acute liver failure triggered by fever, and SOPH

syndrome, which involves short stature, optic nerve atrophy, and Pelger-Huët anomaly.[1][2][3]

[4] The NBAS protein is a crucial component of the syntaxin 18 complex, playing an essential

role in retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER).[3][5][6]

Understanding the precise molecular mechanisms by which different NBAS mutations lead to

disease is critical for developing effective therapies.

The CRISPR-Cas9 genome-editing system offers a powerful and precise tool to model and

study NBAS mutations in vitro. By introducing specific disease-causing mutations into relevant

cell lines, researchers can create high-fidelity models to dissect pathogenic mechanisms,

screen for potential therapeutic compounds, and explore gene correction strategies. These

application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR-Cas9 to investigate NBAS mutations.
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Disease Modeling: Engineering specific NBAS mutations found in patients into human cell

lines (e.g., hepatic cell lines like HepG2, or fibroblasts) to create cellular models of ILFS2

and SOPH syndrome.

Functional Analysis: Elucidating the impact of specific mutations on NBAS protein

expression, stability, and its function within the Golgi-ER retrograde transport pathway.[1][3]

Mechanism-of-Action Studies: Investigating downstream cellular consequences of NBAS

dysfunction, such as impaired protein secretion, increased ER stress, and thermal sensitivity.

[1]

Therapeutic Screening: Utilizing validated NBAS-mutant cell models for high-throughput

screening of small molecules or other therapeutic modalities that could rescue the cellular

phenotype.

Data Presentation: NBAS Mutations and Associated
Phenotypes
The following table summarizes key information on selected NBAS mutations and their clinical

and cellular consequences as reported in the literature.
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Mutation Type
Example
Mutation

Associated
Phenotype

Reported
Functional
Impact

Reference

Missense
c.3596G>A

(p.Cys1199Tyr)

Infantile Liver

Failure

Syndrome 2

(ILFS2)

Located in the

Sec39 domain;

leads to

increased steric

hindrance and

potential protein

instability.

[7][8][9]

Missense
c.5741G>A

(p.Arg1914His)
SOPH Syndrome

Located in the C-

terminal domain;

distinct clinical

entity from liver

failure

phenotypes.

[3]

Splice Site c.209+1G>A

Infantile Liver

Failure

Syndrome 2

(ILFS2)

Leads to

aberrant mRNA

synthesis.

[7][8]

Deletion In-frame deletion

Infantile Liver

Failure

Syndrome 2

(ILFS2)

Results in loss of

amino acids,

leading to

reduced NBAS

protein levels.

[3]

Frameshift
c.1177_1182deli

nsAGATAGA
Liver Injury / ALF

Leads to a

premature stop

codon and likely

nonsense-

mediated decay

of the transcript.

[9]

Loss-of-Function

(Compound

Heterozygous)

Splice site +

Missense

Recurrent Acute

Liver Failure

(RALF)

Leads to

significantly

reduced NBAS

[3]
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protein levels

(approx. 25% of

normal).
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Caption: High-level workflow for studying NBAS mutations using CRISPR-Cas9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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